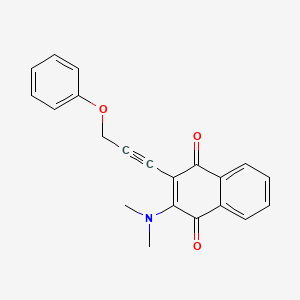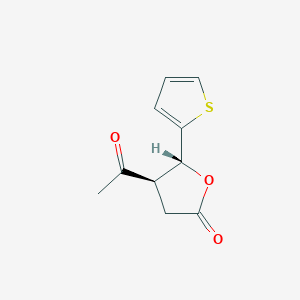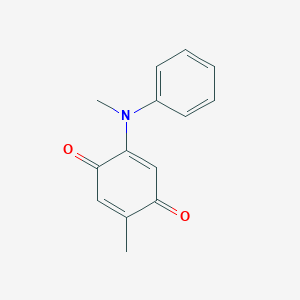
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with a naphthoquinone derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The phenoxypropynyl group can be added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The dimethylamino and phenoxypropynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and phenoxypropynyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)benzene-1,4-dione
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)anthracene-1,4-dione
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione stands out due to its unique naphthalene-1,4-dione core, which imparts distinct chemical and biological properties
Properties
CAS No. |
90179-82-1 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(dimethylamino)-3-(3-phenoxyprop-1-ynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H17NO3/c1-22(2)19-18(13-8-14-25-15-9-4-3-5-10-15)20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12H,14H2,1-2H3 |
InChI Key |
WSARVVMYRFIDDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14364102.png)

![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)

![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)



![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)

